REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:8][C:9]1[C:14]([CH3:15])=[C:13]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:11][C:10]=1[N:19]=C=S.[OH:22]CCN.O=S(Cl)[Cl:28]>>[CH3:8][C:9]1[C:14]([CH3:15])=[C:13]([N+:16]([O-:18])=[O:17])[CH:12]=[CH:11][C:10]=1[NH2:19].[NH2:1][C:2]1([CH2:3][OH:22])[CH2:7][CH2:6][CH2:5][CH2:4]1.[ClH:28].[NH2:1][C:2]1([CH2:3][Cl:28])[CH2:7][CH2:6][CH2:5][CH2:4]1 |f:6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1C)[N+](=O)[O-])N=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=CC(=C1C)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
NC1(CCCC1)CO
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC1(CCCC1)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |